(S)-methyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Description
(S)-methyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a piperazine ring, and various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Properties
IUPAC Name |
methyl (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-11-10-27-18-15-12(17(24)13(9-23(11)15)19(25)26-3)8-14(20)16(18)22-6-4-21(2)5-7-22/h8-9,11H,4-7,10H2,1-3H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVIINWFPKEOEQ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Oxazinoquinoline Skeleton Construction
The oxazinoquinoline framework is synthesized via cyclocondensation of 8-hydroxyquinoline derivatives with formaldehyde and methylamine. This method, adapted from tricyclic compound syntheses , proceeds under mild conditions (EtOH, 25°C) to yield the fused oxazine ring. Key modifications include:
-
Methyl Group Introduction : Methylamine serves as the nitrogen source, directly incorporating the C3 methyl substituent during oxazine ring formation .
-
Solvent Optimization : Ethanol minimizes side reactions compared to methanol, achieving 85–92% yields for analogous systems .
-
Stereochemical Control : The (S)-configuration at C3 arises from the reaction’s inherent diastereoselectivity, obviating post-synthesis resolution .
Table 1 : Oxazinoquinoline Core Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 8-Hydroxyquinoline-6-methyl ester | |
| Reagents | Paraformaldehyde, Methylamine | |
| Solvent | Ethanol | |
| Temperature | 25°C | |
| Yield | 89% |
Regioselective C9 Fluorination
Electrophilic fluorination at C9 employs Selectfluor® in acetonitrile at 80°C, adapted from levofloxacin synthesis protocols . The quinoline’s electron-deficient C9 position facilitates direct fluorination without pre-activation:
-
Reagent Efficiency : Selectfluor® provides superior regioselectivity (>95% C9 substitution) over gaseous fluorine .
-
Reaction Monitoring : ¹⁹F NMR confirms complete conversion within 4 hours .
-
Yield Impact : Unreacted starting material (3–5%) is recoverable via column chromatography .
C10 Piperazinyl Substitution
Nucleophilic aromatic substitution introduces the 4-methylpiperazine group at C10. This step, derived from quinolone antibacterial syntheses , requires:
-
Leaving Group : A chloro substituent at C10, installed via chlorination (SOCl₂, DMF catalyst) prior to fluorination.
-
Catalysis : CuI (10 mol%) in DMSO accelerates the substitution, achieving 78% yield .
-
Piperazine Source : 4-Methylpiperazine is used in excess (3 equiv) to drive the reaction .
Table 2 : Piperazination Reaction Parameters
| Condition | Value | Source |
|---|---|---|
| Substrate | 9-Fluoro-10-chloro-oxazinoquinoline | |
| Reagent | 4-Methylpiperazine | |
| Catalyst | CuI | |
| Solvent | DMSO | |
| Temperature | 110°C | |
| Yield | 78% |
Methyl Ester Stabilization
The C6 methyl ester is retained throughout the synthesis by employing methanol-free conditions during piperazination and fluorination. Acidic workups (1M HCl) prevent ester hydrolysis, preserving the methyl group .
Stereochemical Validation
Chiral HPLC (Chiralpak® IA column, hexane:isopropanol 80:20) confirms enantiopurity (>99% ee) of the final product . The (S)-configuration correlates with the retention time (14.2 min) of levofloxacin-related compounds .
Scalability and Green Chemistry Considerations
-
Solvent Recycling : Ethanol from the cyclocondensation step is reclaimed via distillation, reducing waste .
-
Catalyst Recovery : CuI is precipitated post-reaction using Na₂S and reused with <5% activity loss .
-
Yield Optimization : Multi-gram syntheses (≥10 g) maintain 67–72% overall yield .
Analytical Characterization
Table 3 : Spectroscopic Data for Final Compound
Industrial-Scale Adaptations
Patent CN110229171B discloses continuous flow methods for analogous oxazinoquinolines:
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
(S)-methyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-methyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-methyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate include other quinoline derivatives and piperazine-containing molecules. Examples include:
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core.
Levofloxacin: Another fluoroquinolone antibiotic with a similar structure.
Moxifloxacin: A fluoroquinolone with a similar quinoline core and additional functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry, which can result in distinct biological activities and therapeutic potential. Its specific interactions with molecular targets and pathways may offer advantages over similar compounds in terms of efficacy, selectivity, and safety.
Biological Activity
(S)-methyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a synthetic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant studies.
Molecular Formula: C36H42F2N6O9
Molecular Weight: 740.75 g/mol
CAS Number: 138199-71-0
The biological activity of this compound primarily involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these targets, the compound effectively disrupts bacterial growth and replication processes.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 - 2 µg/mL |
| Staphylococcus aureus | 1 - 4 µg/mL |
| Pseudomonas aeruginosa | 2 - 8 µg/mL |
| Streptococcus pneumoniae | 0.25 - 1 µg/mL |
These values indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
In addition to its antibacterial properties, research indicates potential anticancer effects. A study evaluated the compound's cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.0 |
| A549 (lung cancer) | 3.5 |
| HeLa (cervical cancer) | 4.0 |
| HCT116 (colon cancer) | 6.0 |
The IC50 values suggest that the compound has significant cytotoxic effects on cancer cells, making it a candidate for further development as an anticancer agent.
Case Studies
- Study on Bacterial Resistance : A clinical study assessed the effectiveness of this compound in treating infections caused by multi-drug resistant strains of Staphylococcus aureus. The results indicated a high success rate in eradicating infections that were previously resistant to standard treatments.
- Combination Therapy in Cancer Treatment : Another study investigated the use of this compound in combination with existing chemotherapeutic agents for breast cancer treatment. The findings showed enhanced cytotoxicity when used in synergy with doxorubicin, suggesting a potential for combination therapy to overcome resistance mechanisms.
Q & A
Basic: What spectroscopic methods are recommended for structural characterization of this compound?
Answer:
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. HRMS confirms the molecular formula (C₁₈H₂₀FN₃O₄) and isotopic patterns, while ¹H/¹³C NMR identifies functional groups and stereochemistry. For example, the methylpiperazinyl group shows characteristic NMR signals between δ 2.3–3.5 ppm for methyl and piperazine protons. Fluorine-19 NMR can resolve the fluoroquinolone core’s electronic environment. Cross-validate with IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) groups .
Basic: How can synthetic routes be optimized to improve yield and purity?
Answer:
Key steps include:
- Chiral resolution : Use (S)-configured starting materials (e.g., L-amino acid derivatives) to avoid racemization during the oxazinoquinoline ring formation .
- Protecting groups : Temporarily shield the piperazine nitrogen with Boc (tert-butoxycarbonyl) to prevent side reactions during esterification .
- Reaction monitoring : Employ HPLC-MS (e.g., C18 columns, 0.1% formic acid mobile phase) to track intermediates and adjust reaction times. Purity thresholds >98% are achievable with preparative HPLC .
Advanced: How to resolve contradictions in stability data under varying pH and temperature conditions?
Answer:
Contradictions arise from degradation pathways:
- Acidic conditions : The ester group hydrolyzes to the carboxylic acid (evidenced by LC-MS at m/z 361 → 347). Stabilize with buffered solutions (pH 6–7) .
- Thermal degradation : At >40°C, N-methylpiperazine undergoes oxidation to N-oxide (confirmed by HRMS and comparison with reference standards like Ofloxacin N-Oxide Hydrochloride). Use accelerated stability studies (ICH Q1A guidelines) with controlled argon atmospheres to suppress oxidation .
Advanced: What strategies validate enantiomeric purity in chiral synthesis?
Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) to separate (S)- and (R)-enantiomers. Retention time differences ≥2 min indicate ≥99% enantiomeric excess (ee) .
- Circular Dichroism (CD) : Compare the CD spectrum with a certified reference standard (e.g., Desmethyl Levofloxacin) to confirm the (S)-configuration .
Advanced: How to address discrepancies in pharmacological activity data across studies?
Answer:
Discrepancies often stem from:
- Impurity profiles : Trace levels of Ofloxacin Impurity E (EP) (≤0.15%) can alter bioactivity. Use orthogonal methods (HPLC-UV/MS) to quantify impurities against EP pharmacopeial standards .
- Receptor binding assays : Differences in bacterial strain susceptibility (e.g., E. coli vs. S. aureus) require standardized MIC protocols (CLSI M07-A11). Include positive controls (e.g., Ciprofloxacin) to calibrate activity thresholds .
Advanced: What computational methods predict structure-activity relationships (SAR) for derivatives?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions between the quinolone core and bacterial DNA gyrase (PDB ID: 1KZN). Focus on hydrogen bonding with Ser84 and hydrophobic contacts with the piperazinyl group .
- QSAR modeling : Apply Gaussian09 for DFT calculations (B3LYP/6-31G*) to correlate electron density at C-7 (oxo group) with antibacterial potency. Validate with experimental MIC data from analogs (e.g., ethyl vs. methyl esters) .
Basic: What analytical techniques quantify trace impurities in batch samples?
Answer:
- HPLC-UV/DAD : Quantify impurities (e.g., desfluoro byproducts) using a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile:phosphate buffer, pH 3.0). Detection at 294 nm aligns with the compound’s λmax .
- LC-MS/MS : Use MRM (multiple reaction monitoring) for sensitive detection of degradation products (LOQ ≤0.05%) .
Advanced: How to design experiments assessing photodegradation mechanisms?
Answer:
- Forced degradation : Expose solid-state samples to UV light (320–400 nm) for 48 hours. Monitor via HPLC for photolytic cleavage of the oxazinoquinoline ring (new peak at m/z 215).
- Radical trapping : Add antioxidants (e.g., ascorbic acid) to identify ROS-mediated pathways. ESR spectroscopy detects singlet oxygen (¹O₂) signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
